Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate

Descripción

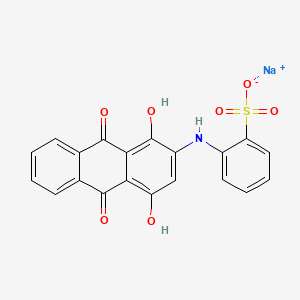

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate (CAS 145-48-2), also known as sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate, is an anthraquinone derivative with a molecular formula of C₁₄H₈O₇S and a molecular weight of 320.27 g/mol . Structurally, it features a sulfonate group at the 2-position of the anthraquinone core and hydroxyl groups at the 1- and 4-positions (Scheme 4) .

This compound is synthesized via sulfonation of 1,4-dihydroxy-9,10-anthraquinone (quinizarin) . It exhibits light sensitivity due to the reactive quinone moiety, requiring storage in dark conditions . Electrochemically, it undergoes diffusion-controlled one-electron reduction in aqueous media, generating two reduction peaks: one for quinone reduction and another for hydrogen evolution at acidic pH . Its metal complexes, such as the Ni(II) complex (Na₂[Ni(NaLH)₂Cl₂]·2H₂O), show enhanced biochemical activity, including DNA intercalation via competitive binding with ethidium bromide, mimicking anthracycline anticancer drugs .

Applications include use as a cost-effective dye and a structural analogue for studying anthracycline-like bioactivity .

Propiedades

Número CAS |

83804-03-9 |

|---|---|

Fórmula molecular |

C20H12NNaO7S |

Peso molecular |

433.4 g/mol |

Nombre IUPAC |

sodium;2-[(1,4-dihydroxy-9,10-dioxoanthracen-2-yl)amino]benzenesulfonate |

InChI |

InChI=1S/C20H13NO7S.Na/c22-14-9-13(21-12-7-3-4-8-15(12)29(26,27)28)20(25)17-16(14)18(23)10-5-1-2-6-11(10)19(17)24;/h1-9,21-22,25H,(H,26,27,28);/q;+1/p-1 |

Clave InChI |

XRJQTPJBHNHQGO-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-])O.[Na+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes, where the reactants are mixed in reactors under specific conditions to ensure high yield and purity. The final product is then purified through crystallization or other separation techniques .

Análisis De Reacciones Químicas

Types of Reactions: Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles can be used to substitute the sulfonate group, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features an anthraquinone moiety linked to a benzenesulphonate group via an amino connection. Its unique structure contributes to its chemical reactivity and functional properties, making it valuable in different applications.

Chemistry

In organic synthesis, Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate serves as a reagent due to its distinctive reactivity. It can facilitate various reactions, including:

- Dye synthesis : It is used in the production of vibrant dyes and pigments.

- Catalysis : The compound can act as a catalyst in specific chemical reactions.

Biology and Medicine

This compound is particularly significant in biological research:

-

Staining agent : It is employed as a staining agent for cellular components, especially in histological studies. Its ability to bind to specific cellular structures allows for enhanced visualization under microscopy.

Application Area Specific Use Histology Staining nuclei and cellular components Cytology Visualizing cellular structures - Pharmaceuticals : Due to its stability and reactivity, it is utilized in the development of certain pharmaceuticals.

Industrial Applications

In industry, Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate finds use in:

- Dyes and pigments : Its vibrant color makes it suitable for dyeing textiles and other materials.

- Chemical manufacturing : It plays a role in the synthesis of other chemical products.

Case Study 1: Histological Staining

A study evaluated the effectiveness of Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate as a histological stain. The results demonstrated that the compound provided clear differentiation of cellular structures compared to traditional stains.

Case Study 2: Dye Production

In an industrial setting, the compound was utilized to produce a new line of synthetic dyes. The resulting dyes exhibited high stability and vibrant colors suitable for various applications in textiles.

Mecanismo De Acción

The mechanism of action of Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The anthraquinone moiety plays a crucial role in its binding affinity and staining properties .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Quinizarin (1,4-Dihydroxy-9,10-anthraquinone)

- Structure : Lacks the sulfonate group at the 2-position.

- Electrochemical Behavior : Shows a single reduction peak in cyclic voltammetry, unlike its sulfonated derivative, which exhibits two peaks .

- Applications : Primarily used as a dye precursor; lacks the solubility and biochemical relevance of sulfonated derivatives .

Sodium Quinizarin-2-sulphonate

- Structure: Identical to the target compound but without the amino-benzenesulphonate substituent.

- DNA Interaction: No reported DNA intercalation, highlighting the critical role of the amino group in bioactivity .

Metal Complexes

Ni(II) Complex (Na₂[Ni(NaLH)₂Cl₂]·2H₂O)

- Redox Properties : Diffusion-controlled one-electron reduction at physiological pH, with improved redox stability compared to the free ligand .

Cu(II) Complex

Advanced Derivatives

Trisodium 5,8-bis((2,6-diethyl-4-methyl-3-sulphonatophenyl)amino)-9,10-dihydro-1,4-dihydroxy-9,10-dioxoanthracene-2-sulphonate (CAS 83027-38-7)

- Structure: Additional sulfonated phenylamino groups at positions 5 and 8 (molecular weight: 868.83 g/mol) .

- Properties : Zwitterionic surfactant with superior solubility and masking abilities .

- Applications : Specialized dyeing processes; biodegradable but poses environmental risks to aquatic systems .

Sodium 4,8-Diamino-9,10-dihydro-1,5-dihydroxy-6-(4-hydroxyphenyl)-9,10-dioxoanthracene-2-sulphonate (CAS 55694-11-6)

Comparative Data Tables

Table 1: Molecular and Electrochemical Properties

Key Differentiators

- Bioactivity: The amino group in the target compound enables DNA interaction, absent in non-aminated analogues .

- Metal Complexation : Ni(II) and Cu(II) complexes exhibit divergent redox behaviors, influencing their biochemical utility .

- Economic Viability: The target compound and its complexes are cost-effective alternatives to anthracyclines .

Actividad Biológica

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article explores its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

Sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate is derived from anthraquinone compounds. Its structure includes hydroxyl groups that contribute to its reactivity and biological interactions. The compound can be represented structurally as follows:

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can help protect cells from oxidative stress.

- Antimicrobial Properties : Research indicates that anthraquinone derivatives exhibit antimicrobial effects against various pathogens.

- Anticancer Potential : Some studies suggest that compounds related to this structure may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Biological Activities

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate in vitro. The results showed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests a protective effect against oxidative damage.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. It exhibited notable antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics. This highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Case Study 3: Anticancer Properties

Research focusing on the anticancer effects revealed that sodium ((9,10-dihydro-1,4-dihydroxy-9,10-dioxo-2-anthryl)amino)benzenesulphonate effectively induced apoptosis in human breast cancer cell lines. Flow cytometry analyses indicated increased levels of apoptotic markers in treated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.